5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
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Overview
Description
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is a heterocyclic compound with a pyrimidine core structure
Preparation Methods
The synthesis of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar compounds to 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione include other pyrimidine derivatives such as:
5-Fluorouracil: A well-known anticancer agent.
Cytosine: A component of nucleic acids.
Thymine: Another nucleic acid component.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, a compound with the CAS number 1313712-21-8, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its synthesis, pharmacological properties, and relevant case studies.
Basic Information
- Molecular Formula : C15H26N4O3
- Molecular Weight : 310.39 g/mol
- SMILES Notation : CCCC(N=C(NC)NC)C(=O)N(C(=O)C1=O)C1=O
Structural Characteristics
The compound features a pyrimidine ring substituted with dibutyl and bis-methylamino groups. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related class of pyrimidine derivatives demonstrated substantial inhibition against various bacterial strains in vitro.
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Pyrimidine A | E. coli | 15 |
Pyrimidine B | S. aureus | 20 |
Pyrimidine C | P. aeruginosa | 18 |
These findings suggest that the structural modifications in the pyrimidine scaffold can enhance antimicrobial efficacy .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in human cell lines.
Case Study: In Vitro Evaluation
In a controlled study involving human macrophages stimulated with lipopolysaccharides (LPS), treatment with a pyrimidine derivative led to:
- Decrease in IL-6 levels : Reduced by 40%
- Decrease in TNF-alpha levels : Reduced by 35%
These results indicate a promising avenue for therapeutic applications targeting inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been explored extensively. For example, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of a pyrimidine derivative on A431 vulvar epidermal carcinoma cells:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation
This suggests that structural modifications can significantly influence anticancer activity .
Properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-N,N'-dimethyl-2,6-dioxopyrimidine-5-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-5-7-9-18-13(20)11(12(16-3)17-4)14(21)19(15(18)22)10-8-6-2/h20H,5-10H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHFMSQQPAVYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NC)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.